Diisobutyl sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

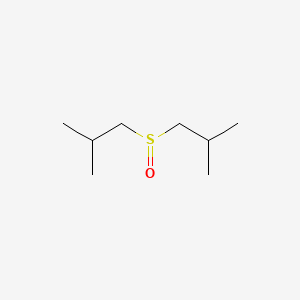

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylpropylsulfinyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OS/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDJZKPTBCWNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184861 | |

| Record name | Isobutyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diisobutyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3085-40-3 | |

| Record name | 2-Methyl-1-[(2-methylpropyl)sulfinyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIISOBUTYL SULFOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diisobutyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diisobutyl sulfoxide, a valuable organosulfur compound. The information compiled herein is intended to furnish researchers, scientists, and professionals in drug development with the necessary details to produce and purify this compound for various applications. This document outlines a robust synthetic protocol, details purification methodologies, and presents available physicochemical and characterization data.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding sulfide, diisobutyl sulfide. Among the various oxidizing agents available, hydrogen peroxide in an acidic medium offers a "green" and highly selective route, minimizing over-oxidation to the corresponding sulfone.

General Reaction Scheme

The oxidation of diisobutyl sulfide to this compound proceeds as follows:

(CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + H₂O₂ → (CH₃)₂CHCH₂S(O)CH₂CH(CH₃)₂ + H₂O

Experimental Protocol: Oxidation of Diisobutyl Sulfide

The following is a generalized experimental protocol adapted from established methods for the oxidation of sulfides to sulfoxides using hydrogen peroxide.[1]

Materials:

-

Diisobutyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

4 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve diisobutyl sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution at room temperature using a dropping funnel. The addition should be controlled to maintain the reaction temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | Diisobutyl sulfide | N/A |

| Oxidizing Agent | Dihydrogen peroxide | [1] |

| Solvent | Dichloromethane/Water | N/A |

| Catalyst | Bromine | N/A |

| Reaction Temperature | 20 °C | N/A |

| Reaction Time | 24 h | N/A |

| Yield | 96% | N/A |

Note: While a 96% yield has been reported for a similar synthesis, specific quantities and detailed reaction conditions for this compound were not fully available in the reviewed literature.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts (such as the corresponding sulfone), and residual solvents. Common purification techniques for sulfoxides include vacuum distillation, column chromatography, and recrystallization.

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask.

-

Gradually apply vacuum and begin heating the distillation flask.

-

Collect the fraction corresponding to the boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

-

Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Fraction collector or test tubes

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈OS |

| Molecular Weight | 162.29 g/mol |

| CAS Number | 3085-40-3 |

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isobutyl groups would be expected. Specifically, a doublet for the six methyl protons, a multiplet for the methine proton, and a multiplet for the two methylene protons adjacent to the sulfoxide group. |

| ¹³C NMR | Signals for the three distinct carbon environments in the isobutyl group: the methyl carbons, the methine carbon, and the methylene carbon attached to the sulfur atom. |

| IR Spectroscopy | A strong absorption band characteristic of the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 162. Fragmentation patterns would likely involve the loss of isobutyl or smaller alkyl fragments. |

Visualizing the Workflow

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Logic

References

Technical Guide to the Physical Properties of Diisobutyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide (DIBSO) is an organic sulfoxide compound with the chemical formula C8H18OS. While less common than its lower molecular weight analog, dimethyl sulfoxide (DMSO), DIBSO and similar branched-chain sulfoxides are of interest for their potential as solvents, ligands, and synthetic intermediates. The isobutyl groups introduce greater steric hindrance around the sulfinyl functional group compared to linear analogs, which can influence its physical and chemical properties, such as its coordinating ability and solvent characteristics. This guide provides a summary of the known physical properties of this compound, along with comparative data for its isomers, and details generalized experimental protocols for their determination.

Core Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data for this compound and provides a comparison with its structural isomers, di-n-butyl sulfoxide and di-tert-butyl sulfoxide, to offer a broader context of the physical properties of C8 sulfoxides.

| Property | This compound | Di-n-butyl Sulfoxide | Di-tert-butyl Sulfoxide |

| CAS Number | 3085-40-3 | 2168-93-6 | 2211-92-9 |

| Molecular Formula | C8H18OS | C8H18OS | C8H18OS |

| Molecular Weight | 162.30 g/mol | 162.29 g/mol [1] | 162.30 g/mol [2] |

| Density | 0.949 g/cm³ | 0.832 g/mL at 25 °C[1][3] | 0.953 g/cm³[2] |

| Melting Point | Not available | 31-34 °C[1] | Not available |

| Boiling Point | 263.4 °C at 760 mmHg | 250 °C[1][3] | 250.2 °C at 760 mmHg[2] |

| Flash Point | 113.1 °C | 121 °C (249.8 °F)[4][5] | 105.1 °C[2] |

| Dipole Moment | 3.90 D | 3.99 D[3] | Not available |

| Solubility in Water | Not available | Slightly soluble[1][4] | Not available |

Experimental Protocols

Determination of Melting Point

For organic compounds that are solid at or near room temperature, the melting point can be determined as follows:

-

Sample Preparation: A small amount of the solid compound is finely ground into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Melting Point Apparatus: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using the following method:

-

Apparatus Setup: A small amount of the liquid is placed in a test tube or a distillation flask. A boiling chip is added to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

-

Heating: The liquid is gently heated.

-

Equilibrium and Reading: As the liquid boils, the vapor temperature will rise and then stabilize. The constant temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. For smaller samples, a Thiele tube apparatus can be used.

Determination of Density

The density of a liquid can be determined using a pycnometer or by direct mass and volume measurements:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

-

Volume of Liquid: A known volume of the liquid is added to the graduated cylinder. If using a pycnometer, it is filled to its calibrated volume.

-

Mass of Container and Liquid: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

The solubility of a compound in various solvents is determined by the following procedure:

-

Sample and Solvent Addition: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated or stirred thoroughly to promote dissolution.

-

Observation: The mixture is observed to determine if the solute has completely dissolved. If it has, the compound is classified as soluble. If not, it is classified as insoluble or partially soluble.

-

Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine solubility at elevated temperatures.

Experimental Workflow Visualization

As specific experimental workflows involving this compound are not prominently documented, a generalized workflow for the synthesis of dialkyl sulfoxides is presented. This common synthetic route involves the oxidation of a corresponding dialkyl sulfide.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. DI-N-BUTYL SULFOXIDE CAS#: 2168-93-6 [m.chemicalbook.com]

- 2. Di-tert-butyl sulfoxide|lookchem [lookchem.com]

- 3. dibutyl sulfoxide [stenutz.eu]

- 4. Di-n-butyl sulfoxide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Butyl sulfoxide 96 2168-93-6 [sigmaaldrich.com]

Diisobutyl sulfoxide CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide, identified by the CAS number 3085-40-3 , is an organosulfur compound with the molecular formula C8H18OS. While its close relative, dimethyl sulfoxide (DMSO), is a widely utilized solvent and therapeutic agent, this compound is a less common, "rare" chemical. Its primary significance lies in its role as a synthetic intermediate in the production of pharmaceuticals and pesticides. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical structure, properties, synthesis, and known applications.

Chemical Structure and Properties

The chemical structure of this compound features a central sulfur atom double-bonded to an oxygen atom and single-bonded to two isobutyl groups.

Chemical Structure:

Caption: 2D representation of the this compound molecule.

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3085-40-3 | [1] |

| Molecular Formula | C8H18OS | [1] |

| Molecular Weight | 162.30 g/mol | [1] |

| Density | 0.949 g/cm³ | [1] |

| Boiling Point | 263.4 °C at 760 mmHg | [1] |

| Flash Point | 113.1 °C | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of its precursor, diisobutyl sulfide.

Experimental Protocol: Oxidation of Diisobutyl Sulfide (General Method)

While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described. The oxidation of diisobutyl sulfide to this compound is typically achieved using an oxidizing agent in a suitable solvent.

Materials:

-

Diisobutyl sulfide

-

Oxidizing agent (e.g., hydrogen peroxide, a peroxy acid)

-

Solvent (e.g., acetic acid, acetone)

-

Catalyst (optional, e.g., a metal complex)

Procedure:

-

Dissolve diisobutyl sulfide in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add the oxidizing agent to the solution while maintaining a specific temperature to control the reaction rate and prevent over-oxidation to the sulfone.

-

If a catalyst is used, it is typically added to the sulfide solution before the oxidant.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of complete conversion of the starting material.

-

Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve quenching any remaining oxidizing agent, neutralizing the solution, and extracting the product with an organic solvent.

-

The crude product is then purified, for example, by distillation under reduced pressure or by chromatography.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Drug Development

The primary documented application of this compound is as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] Due to the limited publicly available information, specific examples of drug candidates or commercial pesticides derived from this compound are not readily found in the scientific literature.

The isobutyl groups in this compound, compared to the methyl groups in DMSO, confer a higher degree of lipophilicity to the molecule. This property can be advantageous in certain synthetic contexts, potentially influencing solubility and reactivity. Researchers in medicinal chemistry and process development may consider this compound as a building block when designing novel molecules with specific physicochemical properties.

Signaling Pathways and Experimental Workflows

There is currently no available information in the public domain detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows beyond its use in chemical synthesis. Its biological activity and potential mechanisms of action have not been extensively studied or reported.

Conclusion

This compound is a specialty chemical with a defined, albeit niche, role in the chemical industry, primarily as a synthetic intermediate. Its physical and chemical properties are distinct from the more common dimethyl sulfoxide, owing to the presence of the larger isobutyl groups. While the general principles of its synthesis are understood, detailed experimental protocols and specific applications in drug development are not widely published, reflecting its status as a rare and specialized compound. Further research would be necessary to fully elucidate its potential in various scientific and industrial fields.

References

Spectroscopic Profile of Diisobutyl Sulfoxide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Diisobutyl sulfoxide, a key organosulfur compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a detailed presentation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, structured for clarity and comparative analysis. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectroscopic data and employs visual diagrams to illustrate key concepts and workflows, thereby facilitating a deeper understanding of the structural elucidation of this compound.

Introduction

This compound is an organosulfur compound with the chemical formula C₈H₁₈OS. As a dialkyl sulfoxide, its chemical properties and molecular structure are of significant interest in various chemical and pharmaceutical applications. Spectroscopic techniques are indispensable for the structural characterization of such molecules. This guide presents a predicted spectroscopic dataset for this compound, derived from established principles and data from analogous compounds, to serve as a reference for its identification and characterization.

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. This data is based on the analysis of structurally similar compounds, such as di-n-butyl sulfoxide, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | Doublet of Doublets (dd) | 4H | -S(O)-CH₂ - |

| ~2.10 | Nonet | 2H | -CH₂-CH -(CH₃)₂ |

| ~1.05 | Doublet | 12H | -CH-(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~55.0 | -S(O)-CH₂ - |

| ~25.5 | -CH -(CH₃)₂ |

| ~22.0 | -CH-(CH₃ )₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1050 | Strong | S=O stretch |

The most characteristic absorption for sulfoxides is the strong S=O stretching vibration, which is expected to appear in the 1030-1070 cm⁻¹ region.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 162 | 20 | [M]⁺ (Molecular Ion) |

| 145 | 15 | [M - OH]⁺ |

| 105 | 30 | [M - C₄H₉]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

| 41 | 40 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if required) and observation of all carbon signals.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Caption: Logical relationships in the assignment of ¹H NMR signals for this compound.

References

The Solubility Spectrum of Diisobutyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl sulfoxide (DBSO) is an organic solvent with a molecular structure suggesting a unique solubility profile, intermediate between highly polar aprotic solvents and nonpolar organic liquids. This technical guide provides a comprehensive overview of the predicted solubility spectrum of DBSO, extrapolated from its physicochemical properties and the known behavior of analogous sulfoxides. Due to the limited availability of direct experimental data for DBSO, this guide also furnishes a detailed, representative experimental protocol for determining its solubility in various solvents. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are considering DBSO as a solvent or reaction medium.

Introduction to this compound (DBSO)

This compound (CAS No: 3085-40-3) is a dialkyl sulfoxide characterized by the presence of two isobutyl groups attached to a central sulfoxide moiety. The sulfoxide group imparts a strong dipole moment to the molecule, while the branched isobutyl chains introduce significant nonpolar character. This structural duality is key to understanding its solvent properties.

Physicochemical Properties of this compound:

| Property | Value/Description | Source |

| Molecular Formula | C₈H₁₈OS | PubChem |

| Molecular Weight | 162.30 g/mol | PubChem |

| Predicted XlogP | 1.9 | PubChem |

| Appearance | Predicted to be a liquid at room temperature | Inferred |

Note: XlogP is a computed value that serves as an indicator of the lipophilicity of a substance. A higher XlogP value corresponds to lower water solubility.

Predicted Solubility Spectrum of this compound

The presence of the isobutyl groups in DBSO, which are significantly larger and more nonpolar than the methyl groups in DMSO, is expected to decrease its miscibility with highly polar solvents like water and increase its solubility in nonpolar organic solvents.

Predicted Solubility of DBSO in Common Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility of DBSO | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar sulfoxide group will interact with the hydroxyl groups of protic solvents, but the large nonpolar isobutyl groups will hinder extensive hydrogen bonding and reduce overall solubility compared to DMSO. |

| Polar Aprotic | Acetone, Acetonitrile | High | The polar nature of both DBSO and these solvents will lead to favorable dipole-dipole interactions, resulting in good miscibility. |

| Nonpolar | Toluene, Hexane, Diethyl ether | High | The significant nonpolar character of the isobutyl chains will allow for strong van der Waals interactions with nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following outlines a general and robust method for determining the solubility of a liquid compound like DBSO in various solvents.

Objective: To determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (high purity): Water, Ethanol, Acetone, Toluene, Hexane

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Calibrated pipettes

-

Gas chromatograph with a suitable column and detector (e.g., FID) or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of a separate, undissolved phase of DBSO is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved DBSO to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved DBSO is transferred.

-

Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., Gas Chromatography).

-

Determine the concentration of DBSO in the diluted samples by comparing the instrument response to a calibration curve prepared from standards of known DBSO concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of DBSO in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams of DBSO per 100 mL of solvent ( g/100 mL) or moles of DBSO per liter of solvent (mol/L).

-

Visualizations

Caption: Predicted relative solubility of this compound in various solvent classes.

Caption: A generalized experimental workflow for determining the solubility of DBSO.

Conclusion

This compound presents an intriguing profile as a solvent with both polar and nonpolar characteristics. Based on its molecular structure, it is predicted to be highly soluble in a wide range of organic solvents of intermediate to low polarity, with limited solubility in highly polar protic solvents like water. The provided experimental protocol offers a robust framework for the empirical determination of its precise solubility spectrum. Further research to generate quantitative solubility data for DBSO is warranted to fully elucidate its potential applications in chemical synthesis, drug formulation, and other scientific disciplines.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diisobutyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of diisobutyl sulfoxide. Given the limited specific data available for this compound, this guide draws upon established knowledge of analogous dialkyl sulfoxides, primarily dimethyl sulfoxide (DMSO), to infer and contextualize its thermal behavior. The principles, experimental methodologies, and decomposition pathways described herein provide a robust framework for the safe handling and application of this compound in research and development.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C8H18OS. As a higher-order, branched-chain sulfoxide, its physical and chemical properties, including thermal stability, are influenced by the nature of its isobutyl groups. Understanding its behavior at elevated temperatures is critical for its use as a solvent, reactant, or intermediate in pharmaceutical and chemical synthesis, ensuring process safety and product purity.

Thermal Stability of Dialkyl Sulfoxides: A Comparative Overview

Generally, dialkyl sulfoxides are considered to be stable at moderate temperatures. For instance, DMSO is reported to be highly stable at temperatures below 150°C.[1] However, decomposition can occur near its boiling point (189°C) and can be catalyzed by the presence of acids or bases, initiating decomposition at even lower temperatures.[2][3] It is plausible that this compound exhibits a similar thermal profile, although its higher molecular weight and branched structure may influence its boiling point and decomposition onset.

Quantitative Thermal Analysis Data (Analogous Compounds)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability of chemical compounds. The following tables summarize representative data for DMSO, which can be used as an initial guide for assessing this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for Dimethyl Sulfoxide (DMSO)

| Parameter | Value | Reference |

| Onset of Decomposition | ~180 - 200 °C | [2] |

| Major Weight Loss Region | 180 - 250 °C | Inferred from decomposition at boiling point |

| Residue at 300 °C | Varies with conditions |

Note: Decomposition parameters are highly dependent on experimental conditions such as heating rate, atmosphere, and the presence of impurities.

Table 2: Differential Scanning Calorimetry (DSC) Data for Dimethyl Sulfoxide (DMSO)

| Parameter | Value | Reference |

| Melting Point | 19 °C | [2] |

| Boiling Point | 189 °C | [2] |

| Decomposition | Exothermic event, often coupled with boiling | [2] |

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following are generalized methodologies for TGA and DSC analysis applicable to liquid samples like this compound.

4.1 Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum rates of decomposition.

4.2 Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., from ambient to 250 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition).

Visualizing Experimental and Logical Workflows

5.1 Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

5.2 Proposed Decomposition Pathway of this compound

The thermal decomposition of dialkyl sulfoxides can proceed through several pathways. For this compound, a likely pathway involves the elimination of an alkene and the formation of a sulfenic acid, which is unstable and undergoes further reactions. This is analogous to the known decomposition mechanisms of other sulfoxides with β-hydrogens.

Thermal Decomposition Products

The decomposition of DMSO yields products such as dimethyl sulfide, dimethyl disulfide, bis-(methylthio)methane, water, and paraformaldehyde.[1] By analogy, the thermal decomposition of this compound is expected to produce a corresponding set of compounds. The primary decomposition is likely to yield isobutylene and isobutane-2-sulfenic acid. The unstable sulfenic acid can then undergo a variety of secondary reactions, including disproportionation to form diisobutyl disulfide and water, or further decomposition to yield sulfur dioxide and other products.

Table 3: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Comments |

| Isobutylene | C4H8 | Formed via syn-elimination. |

| Isobutane-2-sulfenic Acid | C4H10OS | Highly reactive intermediate. |

| Diisobutyl Disulfide | C8H18S2 | Formed from the condensation of the sulfenic acid. |

| Water | H2O | A common byproduct of sulfenic acid reactions. |

| Sulfur Dioxide | SO2 | Possible product from further oxidation/decomposition. |

Safety Considerations and Best Practices

The potential for exothermic decomposition of this compound, especially in the presence of contaminants or catalysts, necessitates careful handling at elevated temperatures.

-

Avoid Overheating: Do not heat this compound significantly above its intended process temperature.

-

Inert Atmosphere: When heating, the use of an inert atmosphere can prevent oxidative side reactions.

-

Material Compatibility: Ensure that the materials of construction for reactors and storage vessels are compatible with this compound at operating temperatures.

-

Analytical Monitoring: Employ thermal analysis techniques like TGA and DSC to establish safe operating temperature limits before scaling up reactions.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be developed by drawing parallels with well-studied analogs like DMSO. The branched isobutyl groups are expected to influence its physical properties, but the fundamental decomposition pathways are likely to be similar to other dialkyl sulfoxides. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to safely handle and utilize this compound in their work. Further experimental investigation is encouraged to delineate the precise thermal properties of this compound.

References

Navigating the Data Gap: A Technical Safety Guide to Diisobutyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information for dimethyl sulfoxide (DMSO) is provided as a reference due to the limited data on diisobutyl sulfoxide. While structurally related, the toxicological and physical properties of these two compounds will differ. Always handle all chemicals with caution and in accordance with established laboratory safety practices.

This compound (CAS: 3085-40-3): Available Data

Limited information is available for the physical and chemical properties of this compound. The data that has been compiled is presented below.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18OS | |

| Molecular Weight | 162.29 g/mol | |

| Boiling Point | 263.4°C at 760 mmHg | |

| Density | 0.949 g/cm³ | |

| Flash Point | 113.1°C | |

| Dipole Moment | 3.90 D |

Reactivity and Synthesis

This compound can be synthesized by the oxidation of diisobutyl sulfide. It can function as both an oxidizing and a reducing agent depending on the reaction conditions. Like other sulfoxides, it can be used in oxidation reactions such as the Swern and Moffatt oxidations to convert alcohols to aldehydes or ketones.

Dimethyl Sulfoxide (DMSO) (CAS: 67-68-5): A Safety Reference

Due to the lack of a comprehensive SDS for this compound, the detailed safety information for dimethyl sulfoxide (DMSO) is provided below as a guide for handling a related sulfoxide compound.

Physical and Chemical Properties of Dimethyl Sulfoxide (DMSO)

| Property | Value | Source |

| Molecular Formula | C₂H₆OS | |

| Molecular Weight | 78.13 g/mol | |

| Appearance | Colorless, hygroscopic liquid | |

| Odor | Odorless to mild garlic-like | |

| Boiling Point | 189°C (372°F) | |

| Melting Point | 19°C (66°F) | |

| Flash Point | 87°C (188.6°F) - closed cup | |

| Autoignition Temperature | 301°C (573.8°F) | |

| Vapor Pressure | 0.55 mbar @ 20°C | |

| Density | 1.100 g/mL @ 20°C | |

| Solubility in Water | Miscible |

Toxicological Information for Dimethyl Sulfoxide (DMSO)

DMSO is known for its low toxicity. However, it can readily penetrate the skin and may carry other dissolved substances with it.

| Metric | Value | Species | Route | Source |

| LD50 | 14,500 mg/kg | Rat | Oral |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation. High concentrations of vapor may lead to headache, dizziness, and sedation.

-

Skin Contact: May cause mild irritation. A key hazard is its ability to be absorbed through the skin, potentially carrying dissolved toxic materials into the body.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May cause gastrointestinal irritation, nausea, vomiting, and a garlic-like taste on the breath.

Handling and Storage

Handling:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

The substance is hygroscopic and should be protected from moisture.

Emergency Procedures for Dimethyl Sulfoxide (DMSO)

The following procedures are based on the known properties of DMSO and should be adapted for any sulfoxide compound in the absence of specific data.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and sulfur oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published in readily accessible literature. Researchers should develop their own protocols based on the limited data available and the general principles of handling sulfoxide solvents. When substituting for other solvents, initial trials should be conducted on a small scale to assess reactivity, solubility, and safety.

Conclusion

The available safety information for this compound is limited, which necessitates a cautious approach by researchers. While it shares a structural class with the well-characterized dimethyl sulfoxide, direct extrapolation of all safety data is not advisable. The data and procedural diagrams provided in this guide are intended to support a thorough risk assessment. It is imperative for researchers to handle this compound with stringent safety controls, including the use of appropriate engineering controls and personal protective equipment, until more comprehensive safety data becomes available.

Unveiling the Properties of Diisobutyl Sulfoxide: A Methodological Approach

Physicochemical Properties

A fundamental step in characterizing any novel compound is the determination of its key physicochemical properties. These parameters are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value (for DMSO as an example) | Method of Determination |

| Molecular Formula | (CH₃)₂SO[1] | Mass Spectrometry, Elemental Analysis |

| Molar Mass | 78.13 g·mol⁻¹[1] | Mass Spectrometry |

| Appearance | Colorless liquid[1] | Visual Inspection |

| Density | 1.1004 g⋅cm⁻³[1] | Densitometry |

| Melting Point | 19 °C (66 °F; 292 K)[1] | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 189 °C (372 °F; 462 K)[1] | Distillation under controlled pressure |

| Solubility in water | Miscible[1] | Visual assessment of miscibility at various concentrations |

Synthesis and Purification

The synthesis of sulfoxides is a critical process that dictates the purity and yield of the final compound, which in turn affects the reliability of subsequent experimental results.

Synthesis of Diisobutyl Sulfoxide

A reported method for the synthesis of this compound involves the oxidation of diisobutyl sulfide.

-

Reaction: Oxidation of diisobutyl sulfide with dihydrogen peroxide and bromine in a biphasic system of dichloromethane and water.

-

Conditions: The reaction is carried out at 20°C for 24 hours.[2]

-

Yield: A chromatographic yield of 96% has been reported for this method.[2]

General Experimental Protocol for Sulfoxide Synthesis (Example: Oxidation of a Thioether)

-

Dissolution: Dissolve the starting thioether (e.g., diisobutyl sulfide) in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of dihydrogen peroxide and bromine in water) to the reaction mixture while stirring at a controlled temperature (e.g., 20°C).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, quench any excess oxidant. Separate the organic layer and wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution, brine).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure sulfoxide.

Caption: A generalized workflow for the synthesis and purification of a sulfoxide.

Biological Activities and Potential Applications

While specific biological activities of this compound are not well-documented, the general class of sulfoxides, exemplified by DMSO, exhibits a wide range of pharmacological actions. These provide a roadmap for investigating the potential therapeutic applications of novel sulfoxides.

| Biological Activity (of DMSO) | Potential Application |

| Anti-inflammatory[3] | Treatment of inflammatory conditions |

| Analgesic[3] | Pain relief |

| Membrane Penetrant[4][5] | Drug delivery vehicle[4][5] |

| Cryoprotectant[1] | Preservation of cells and tissues[1] |

| Free-radical scavenger[5] | Reduction of oxidative stress[5] |

Investigating a Potential Signaling Pathway (Hypothetical)

A key aspect of discovering novel properties is to investigate the compound's effect on cellular signaling pathways. For instance, a hypothetical investigation into the anti-inflammatory effects of a novel sulfoxide might explore its impact on the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a novel sulfoxide.

Spectroscopic and Chromatographic Characterization

Detailed analytical characterization is essential to confirm the identity and purity of a synthesized compound.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the neat liquid sample between two salt plates (e.g., NaCl).

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify characteristic absorption bands, particularly the S=O stretching frequency, to confirm the presence of the sulfoxide functional group.

-

-

Mass Spectrometry (MS):

-

Dissolve a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

-

Caption: A workflow for the analytical characterization of a synthesized compound.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Pharmacology of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide (USP/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. What is Dimethyl Sulfoxide used for? [synapse.patsnap.com]

A Technical Guide to Quantum Chemical Calculations of Diisobutyl Sulfoxide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide, a member of the sulfoxide family of organic compounds, presents a structure of interest for various chemical and pharmaceutical applications. Like its well-studied analogue, dimethyl sulfoxide (DMSO), its properties as a solvent and its potential biological interactions are of significant interest.[1] Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties of such compounds, providing insights that can accelerate drug discovery and development by predicting molecular geometry, stability, reactivity, and spectroscopic signatures.[2]

This technical guide outlines a comprehensive workflow for performing quantum chemical calculations on this compound, detailing the theoretical background, computational protocols, and expected data outputs. While specific experimental data for this compound is not extensively available in the cited literature, this document provides a robust, best-practice methodology based on established computational chemistry principles for similar molecules.[3]

Methodology: A Computational Protocol

The following protocol details a standard workflow for conducting Density Functional Theory (DFT) calculations on an organic molecule like this compound. DFT is a widely used method in computational chemistry that offers a good balance between accuracy and computational cost.[3]

1. Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of the this compound molecule. This can be accomplished using molecular building software such as Avogadro or IQmol.[4][5] The initial geometry does not need to be perfect, as it will be optimized in subsequent steps. The atomic coordinates are typically saved in a standard format (e.g., .xyz).

2. Geometry Optimization

The primary goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Software: A quantum chemistry software package is required. Options include Gaussian, ORCA, or TURBOMOLE.[4][6][7]

-

Method: A suitable DFT functional must be chosen. The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the electronic wave function, must be selected. The 6-31G* basis set is a common choice for initial optimizations of molecules containing second-row elements like sulfur. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

3. Frequency Calculation

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two main purposes:

-

Zero-Point Vibrational Energy (ZPVE): To obtain the ZPVE, which is necessary for calculating accurate thermodynamic properties.

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

4. Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to understand the chemical behavior of this compound. These include:

-

Electronic Properties:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

-

Dipole Moment: Provides information about the polarity of the molecule.

-

Mulliken Atomic Charges: Gives an approximation of the charge distribution within the molecule.

-

-

Spectroscopic Properties:

-

Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectrum: Chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

-

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

A general workflow for these calculations is illustrated in the diagram below.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. newswise.com [newswise.com]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]

- 4. youtube.com [youtube.com]

- 5. 2024 VWSCC Session 1: Introduction to IQmol | Q-Chem [q-chem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

Preliminary Investigation of Diisobutyl Sulfoxide as a Solvent: A Scarcity of Available Data

A comprehensive investigation into the available scientific literature and safety data for Diisobutyl sulfoxide reveals a significant lack of detailed information required to produce an in-depth technical guide. While the user's request focused on this specific chemical, extensive searches have predominantly yielded information on a related, yet distinct, compound: Dimethyl sulfoxide (DMSO).

Alternative Focus: Dimethyl Sulfoxide (DMSO) - A Widely Utilized Aprotic Solvent

In contrast to the scarcity of information on this compound, Dimethyl sulfoxide (DMSO) is a well-documented and extensively utilized aprotic solvent with a vast body of research supporting its application across numerous scientific disciplines. Should the user be amenable to shifting the focus, a comprehensive technical guide on DMSO can be provided.

This alternative guide would adhere to all the core requirements of the original request, including:

-

In-depth Technical Information: A thorough exploration of DMSO's properties, applications, and safety considerations.

-

Quantitative Data Presentation: Clearly structured tables summarizing key physical and chemical data for easy comparison.

-

Detailed Experimental Protocols: Methodologies for key experiments where DMSO is employed as a solvent.

-

Mandatory Visualizations: Graphviz diagrams illustrating relevant pathways and workflows.

A preliminary overview of the potential content for a guide on Dimethyl sulfoxide is presented below.

Proposed In-Depth Guide: Dimethyl Sulfoxide (DMSO) as a Versatile Solvent

This guide would provide researchers, scientists, and drug development professionals with a thorough understanding of Dimethyl sulfoxide (DMSO) as a powerful and versatile aprotic solvent.

Physicochemical Properties of DMSO

A summary of the key physical and chemical properties of DMSO would be presented in a tabular format for clarity and ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₆OS | |

| Molecular Weight | 78.13 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Odorless | |

| Melting Point | 18.5 °C (65.3 °F) | |

| Boiling Point | 189 °C (372 °F) | |

| Density | 1.100 g/cm³ at 20 °C | |

| Flash Point | 87 °C (189 °F) - Closed Cup | |

| Solubility in Water | Miscible | |

| Vapor Pressure | 0.55 mbar at 20 °C |

Synthesis of Dimethyl Sulfoxide

The primary industrial synthesis of DMSO involves the oxidation of Dimethyl Sulfide. A simplified workflow for this process is outlined below.

Applications of Dimethyl Sulfoxide

DMSO's unique ability to dissolve a wide range of polar and nonpolar compounds makes it an invaluable solvent in numerous applications.

-

Drug Delivery: Its capacity to penetrate the skin and other biological membranes allows it to act as a vehicle for the transdermal delivery of active pharmaceutical ingredients.

-

Cryopreservation: DMSO is widely used as a cryoprotectant to prevent cell damage during the freezing of biological tissues and cell cultures.

-

Chemical Reactions: It serves as a solvent in a variety of organic reactions, including nucleophilic substitutions and oxidations.

-

Polymer Chemistry: DMSO is utilized as a solvent for the synthesis and processing of various polymers.

-

Electronics Industry: It is employed as a photoresist stripper and in the cleaning of electronic components.

The relationship between DMSO's properties and its primary applications is illustrated in the following diagram.

Safety and Handling of Dimethyl Sulfoxide

A summary of the key safety information for DMSO would be provided in a tabular format.

| Hazard | Description | Precautionary Measures |

| Flammability | Combustible liquid. | Keep away from heat and open flames. |

| Skin Contact | Can be absorbed through the skin and may carry dissolved substances with it. May cause mild irritation. | Wear appropriate protective gloves and clothing. |

| Eye Contact | May cause eye irritation. | Wear safety glasses or goggles. |

| Inhalation | Vapors may cause respiratory tract irritation. | Use in a well-ventilated area. |

Experimental Protocol: Cryopreservation of Adherent Mammalian Cells

-

Preparation of Cryopreservation Medium:

-

Prepare a solution of 90% fetal bovine serum (FBS) and 10% DMSO.

-

Filter-sterilize the medium using a 0.22 µm filter.

-

Keep the cryopreservation medium on ice.

-

-

Cell Preparation:

-

Select a confluent culture of adherent cells.

-

Wash the cells with a phosphate-buffered saline (PBS) solution.

-

Trypsinize the cells to detach them from the culture vessel.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in a small volume of cold complete growth medium.

-

-

Freezing Procedure:

-

Slowly add an equal volume of the cold cryopreservation medium (from step 1) to the cell suspension while gently agitating.

-

Aliquot the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container.

-

Transfer the container to a -80 °C freezer for at least 4 hours.

-

For long-term storage, transfer the cryovials to a liquid nitrogen freezer.

-

The above outline serves as a proposal for a comprehensive guide on Dimethyl sulfoxide. We recommend proceeding with this well-documented solvent to provide a valuable and data-rich resource for the intended audience.

Methodological & Application

Diisobutyl Sulfoxide: Application Notes for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl sulfoxide [(CH₃)₂CHCH₂]₂SO, a dialkyl sulfoxide, presents an intriguing alternative to the commonly used dimethyl sulfoxide (DMSO) in organic synthesis. As a polar aprotic solvent, it shares key characteristics with DMSO that are beneficial for a variety of chemical transformations. The presence of bulky isobutyl groups in this compound is anticipated to influence its physical properties and reactivity, potentially offering advantages in specific applications where factors like solubility, reaction temperature, and steric hindrance are critical.

Due to the limited availability of specific experimental data for this compound, this document provides a summary of the known properties of its isomer, di-n-butyl sulfoxide, and extrapolates potential applications based on the well-established chemistry of dialkyl sulfoxides, primarily referencing the extensive data available for dimethyl sulfoxide (DMSO).

Physicochemical Properties

Specific experimental data for this compound is not widely available in the literature. However, the properties of its structural isomer, di-n-butyl sulfoxide, can provide some useful approximations. For comparison, the properties of dimethyl sulfoxide (DMSO) are also included.

Table 1: Physicochemical Properties of Di-n-butyl Sulfoxide and Dimethyl Sulfoxide

| Property | Di-n-butyl Sulfoxide | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₈H₁₈OS[1][2] | C₂H₆OS[3] |

| Molecular Weight | 162.30 g/mol [1] | 78.13 g/mol [3] |

| Appearance | White to pale yellow hygroscopic solid[1] | Colorless liquid[3] |

| Melting Point | 31-34 °C[1][2] | 19 °C[3] |

| Boiling Point | 250 °C[2][4] | 189 °C[3] |

| Density | 0.832 g/mL at 25 °C[2] | 1.1004 g/mL at 20 °C[5] |

| Refractive Index (n20/D) | 1.467[2] | 1.4793 (at 20 °C)[5] |

| Solubility in Water | Slightly soluble[2][4] | Miscible[3] |

The larger alkyl groups in di-n-butyl sulfoxide result in a higher molecular weight, boiling point, and melting point, as well as lower density and water solubility compared to DMSO. It is expected that this compound would exhibit similar trends. The solid state of di-n-butyl sulfoxide at room temperature suggests that this compound may also be a solid or a high-boiling liquid, potentially requiring heating for use as a solvent.

Potential Applications in Organic Synthesis

Based on the known reactivity of sulfoxides, this compound could potentially be employed in several key areas of organic synthesis. The bulkier isobutyl groups may offer different solubility profiles for nonpolar substrates and could influence reaction rates and selectivities due to steric effects.

As a Solvent for Nucleophilic Substitution Reactions

Like DMSO, this compound is a polar aprotic solvent capable of solvating cations while leaving anions relatively unsolvated and therefore more nucleophilic. This property is advantageous for Sₙ2 reactions. The higher boiling point of its isomer suggests that this compound could be beneficial for reactions requiring elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents are often employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6][7] They aid in the dissolution of organometallic reagents and salts and can influence the stability and reactivity of the catalytic species. The use of a bulkier sulfoxide like this compound might affect ligand exchange rates and the overall efficiency of the catalytic cycle.

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction where a solvent such as this compound could be utilized.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Oxidation Reactions

Dialkyl sulfoxides can serve as mild and selective oxidizing agents for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[8] This is a key feature of reactions like the Swern, Pfitzner-Moffatt, and Corey-Kim oxidations. These reactions proceed through an activated sulfoxide species. The use of this compound in place of DMSO would lead to the formation of diisobutyl sulfide as a byproduct.

The general mechanism for sulfoxide-mediated oxidations involves the activation of the sulfoxide, reaction with the alcohol, and a base-mediated elimination.

Caption: General mechanism for sulfoxide-mediated alcohol oxidation.

Experimental Protocols (Hypothetical)

While specific, validated protocols for this compound are not available, the following hypothetical protocols are adapted from standard procedures using DMSO and can serve as a starting point for experimentation. Note: These protocols have not been optimized and should be approached with appropriate caution and small-scale trials.

Protocol 1: Hypothetical Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (0.02 mmol)

-

Triphenylphosphine (0.04 mmol)

-

Potassium carbonate (2.0 mmol)

-

This compound (5 mL)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add this compound via syringe. If this compound is a solid at room temperature, it should be gently warmed until molten before addition.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Swern-Type Oxidation

Reaction: Primary Alcohol → Aldehyde

Materials:

-

Oxalyl chloride (1.1 mmol)

-

This compound (2.2 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Primary alcohol (1.0 mmol)

-

Triethylamine (5.0 mmol)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Add this compound to the cold DCM.

-

Slowly add oxalyl chloride dropwise to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Add a solution of the primary alcohol in a small amount of anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

-

Add triethylamine dropwise, again maintaining a low temperature. A thick precipitate may form.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to avoid loss of the volatile aldehyde.

-

Purify the crude aldehyde by column chromatography.

Conclusion

This compound represents a potentially valuable, yet underexplored, solvent for organic synthesis. Its higher boiling point and increased steric bulk compared to DMSO may offer advantages in terms of reaction temperature, substrate solubility, and selectivity. While a lack of specific data necessitates a degree of extrapolation from its well-known counterpart, the foundational chemistry of sulfoxides provides a strong basis for its application in a range of important organic transformations. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential benefits for the chemical and pharmaceutical industries.

References

- 1. Dibutyl sulfoxide | C8H18OS | CID 16568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. DI-N-BUTYL SULFOXIDE | 2168-93-6 [chemicalbook.com]

- 5. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

The Role of Sulfoxides in Nucleophilic Substitution Reactions: Application Notes and Protocols with a Focus on Dimethyl Sulfoxide (DMSO)

A Note to the Researcher: While the inquiry specified diisobutyl sulfoxide, a comprehensive literature search did not yield specific application notes or established protocols for its use in nucleophilic substitution reactions. However, the closely related and extensively studied dimethyl sulfoxide (DMSO) is a cornerstone solvent in this field. The following application notes and protocols are based on the well-documented properties and applications of DMSO as a representative sulfoxide. These principles can serve as a valuable guide for exploring the potential of other sulfoxides, such as this compound, in similar chemical transformations.

Introduction to Sulfoxides in Nucleophilic Substitution Reactions

Sulfoxides, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), have emerged as powerful media for conducting nucleophilic substitution reactions. Their unique ability to dissolve a wide array of both polar and non-polar compounds, coupled with their influence on reaction kinetics, makes them invaluable in both academic research and industrial synthesis, including drug development. This is especially true for SNAr (Nucleophilic Aromatic Substitution) and SN2 (Bimolecular Nucleophilic Substitution) reactions.